![molecular formula C11H16N2O2S3 B5867377 N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B5867377.png)

N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

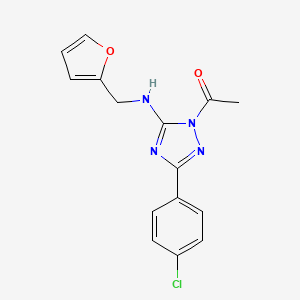

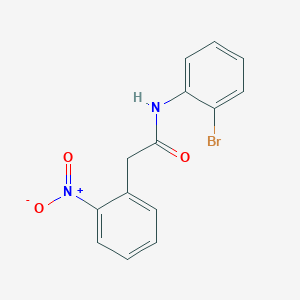

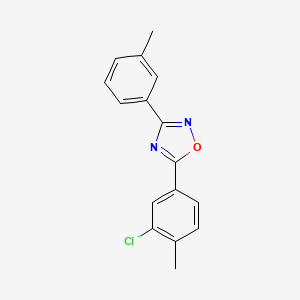

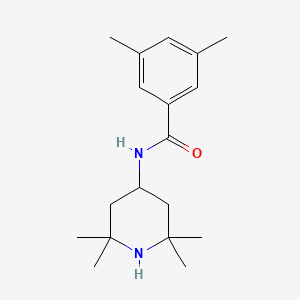

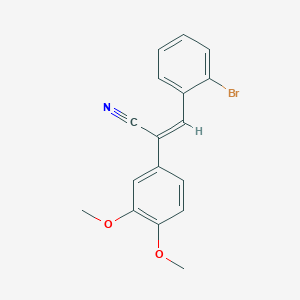

“N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide” is a complex organic compound. It likely contains a cyclohexylamine group, which is an organic compound belonging to the aliphatic amine class . It also seems to contain a thiophene, a sulfur-containing heterocycle, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, cyclohexylamine, a component of the compound, can be produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . Other complex compounds containing a cyclohexylamine group have been synthesized through multicomponent Ugi reactions .Applications De Recherche Scientifique

- In a study, these sulfonamides demonstrated strong inhibition effects on both CA-I and CA-II isoenzymes isolated from human erythrocytes . The compounds exhibited noncompetitive inhibitory properties and interacted outside the catalytic active site.

- These compounds have shown promise as potential anticancer agents . Their diverse structures and potential interactions with cellular targets make them interesting candidates for further investigation.

- Sulfonamides, including thiophene-based analogs, have been explored for their antibacterial activity . Their mechanism of action involves inhibiting bacterial enzymes essential for growth and survival.

- While specific studies on this compound’s antiviral properties are scarce, thiophene derivatives have been investigated for their antiviral effects .

- Sulfonamides have been studied for their anti-obesity and hypoglycemic properties . Investigating whether this compound exhibits similar effects could be valuable for metabolic disorders.

- Sulfonamides are known diuretics . Exploring the diuretic potential of this thiophene-based sulfonamide could provide insights into its renal effects.

Carbonic Anhydrase Inhibition

Anticancer Activity

Antibacterial Properties

Antiviral Research

Anti-Obesity and Hypoglycemic Effects

Diuretic Activity

Mécanisme D'action

Mode of Action

N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide interacts with its targets, hCA-I and hCA-II, by inhibiting their activity . The compound shows a noncompetitive inhibitory property on both isoenzymes . This means that it binds to a site other than the active site of the enzymes, altering their structure and reducing their activity.

Biochemical Pathways

The inhibition of carbonic anhydrases by N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide affects the carbon dioxide hydration pathway . This pathway is crucial for the transport of carbon dioxide from tissues to the lungs. By inhibiting carbonic anhydrases, the compound disrupts this pathway, potentially affecting processes such as respiration and pH regulation.

Result of Action

The molecular and cellular effects of N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide’s action primarily involve the reduction of carbonic anhydrase activity . This can lead to a decrease in the rate of carbon dioxide transport from tissues to the lungs and potentially affect the pH balance within the body.

Propriétés

IUPAC Name |

1-cyclohexyl-3-thiophen-2-ylsulfonylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S3/c14-18(15,10-7-4-8-17-10)13-11(16)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXBIJNLHMBWLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)

![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)

![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5867360.png)

![3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid](/img/structure/B5867361.png)

![4-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5867366.png)